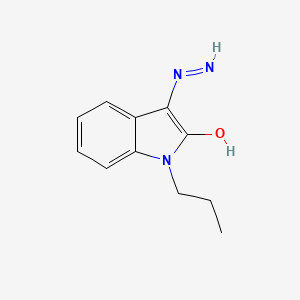

3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one

Description

3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C11H13N3O. It is a derivative of indole, a heterocyclic aromatic organic compound.

Properties

IUPAC Name |

3-diazenyl-1-propylindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h3-6,12,15H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSOVNOFNNNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C1O)N=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833085 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of 1-propyl-1H-indole-2,3-dione with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of 1-propyl-1H-indole-2,3-dione with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. This process yields the desired compound, which can be purified through recrystallization .

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have focused on its interaction with biological targets, suggesting that it may inhibit specific enzymes or receptors involved in disease processes .

Medicine

The compound is being investigated for its therapeutic applications, particularly in drug development for various diseases. Its biological activity against pathogens and cancer cells positions it as a candidate for further pharmacological studies .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-propyl-1H-indole-2,3-dione 3-hydrazone | Indole Derivative | Antimicrobial |

| 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one | Indole Derivative | Anticancer |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various indole derivatives, including this compound. The findings highlighted its potent activity against Staphylococcus aureus, particularly strains resistant to conventional antibiotics .

Case Study 2: Anticancer Potential

Research focused on the anticancer properties of this compound revealed significant growth inhibition in multiple cancer cell lines. Structural modifications were shown to enhance its efficacy, suggesting pathways for developing more effective anticancer agents .

Mechanism of Action

The mechanism of action of 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Similar Compounds

- 1-propyl-1H-indole-2,3-dione 3-hydrazone

- 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one

Uniqueness

3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Biological Activity

3-Hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one (CAS Number: 726151-82-2) is a compound derived from indole, known for its diverse biological activities. This article explores the synthesis, chemical properties, and significant biological activities of this compound, particularly focusing on its anticancer and antimicrobial properties.

- Molecular Formula : C11H13N3O

- Molecular Weight : 203.24 g/mol

- IUPAC Name : this compound

- SMILES Notation : [H]N([H])\N=C1/C(=O)N([H])C2=C1C=CC=C2

Synthesis

The synthesis of this compound typically involves the reaction of 1-propyl-1H-indole-2,3-dione with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The product is isolated through filtration and purified by recrystallization.

Anticancer Activity

Recent studies have highlighted the potential of 3-hydrazinylidene derivatives in cancer treatment. For instance, derivatives such as 6n demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The compound exhibited an IC50 value of 1.04 µM against MCF-7 cells, indicating a strong potential for inducing apoptosis through mechanisms involving:

- Increased expression of pro-apoptotic proteins : Bax, caspase-3, and caspase-9.

- Decreased expression of anti-apoptotic proteins : Bcl-2.

These effects were associated with enhanced levels of reactive oxygen species (ROS) and oxidative stress markers such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .

Antimicrobial Activity

Hydrazone derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds similar to 3-hydrazinylidene derivatives exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

The mechanism by which 3-hydrazinylidene compounds exert their biological effects is still under investigation but is believed to involve:

- Binding to specific molecular targets : This may include enzymes or receptors involved in critical signaling pathways.

- Induction of oxidative stress : Leading to apoptosis in cancer cells by increasing ROS levels.

- Cell cycle arrest : Disruption in the cell cycle progression has been noted in treated cells, contributing to their cytotoxic effects .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6n (hydrazine derivative) | 1.04 | Induces apoptosis via ROS and caspase activation |

| 1-propylindole derivatives | 1.0–2.4 | Apoptosis via Bax/Bcl-2 modulation |

| Indole derivatives | Varies | Antimicrobial activity through membrane disruption |

Study on Apoptotic Induction

In a study published in PMC6010103, several hydrazine derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with a propyl group showed superior activity against MCF-7 cells compared to other structural variants .

Study on Antimicrobial Effects

Research indicates that hydrazone compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents based on the hydrazone scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.